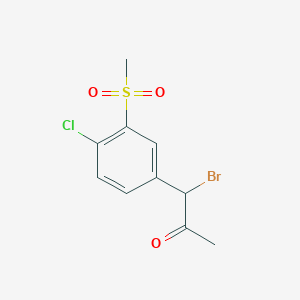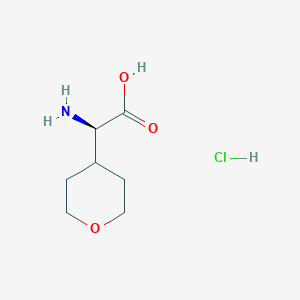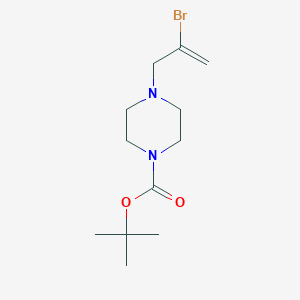
3-Fluoro-4-(3-methylbutanamido)benzoic acid
Overview
Description
“3-Fluoro-4-(3-methylbutanamido)benzoic acid” is a chemical compound with the CAS Number: 1275433-47-0 . It has a molecular weight of 239.24 and its IUPAC name is 3-fluoro-4-[(3-methylbutanoyl)amino]benzoic acid . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of “3-Fluoro-4-(3-methylbutanamido)benzoic acid” is C12H14FNO3 . The InChI code is 1S/C12H14FNO3/c1-7(2)5-11(15)14-10-4-3-8(12(16)17)6-9(10)13/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis
“3-Fluoro-4-(3-methylbutanamido)benzoic acid” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Methodologies
The chemical compound 3-Fluoro-4-(3-methylbutanamido)benzoic acid, while not directly mentioned in the literature, shares structural similarities with various fluoro-benzene derivatives and benzoic acid compounds, which have been extensively studied for their roles in chemical synthesis and methodological development. For instance, studies have discussed the practical synthesis methods for fluorinated biphenyl derivatives, highlighting the challenges and potential solutions in large-scale production of fluoro-organic compounds (Qiu et al., 2009). Furthermore, the use of benzoic acid as an antibacterial and antifungal preservative in foods and feeds has been noted to regulate gut functions, demonstrating the compound's impact on digestion, absorption, and barrier functions (Mao et al., 2019).
Chemosensory Applications
Compounds similar to 3-Fluoro-4-(3-methylbutanamido)benzoic acid have been utilized in the development of chemosensors. Studies on 4-Methyl-2,6-diformylphenol based compounds, a structurally related compound, have demonstrated their utility in detecting metal ions, anions, and neutral molecules, showcasing the potential of fluoro-benzene derivatives in chemosensory applications (Roy, 2021).
Medical and Biological Applications
Although the specific applications of 3-Fluoro-4-(3-methylbutanamido)benzoic acid in a medical context were not directly identified, compounds with similar structural properties have been utilized in medical research. Fluorinated pyrimidines, for instance, are used in cancer treatment, with studies exploring the mechanisms by which these compounds inhibit various cellular processes (Gmeiner, 2020). Additionally, benzoic acid derivatives are noted for their use in pharmacokinetic models, providing insights into dietary exposures and the implications for human health (Hoffman & Hanneman, 2017).
Environmental and Analytical Chemistry
Research on compounds structurally related to 3-Fluoro-4-(3-methylbutanamido)benzoic acid has also highlighted their significance in environmental and analytical chemistry. Studies have detailed the environmental fate and effects of fluoroalkylether compounds, analyzing their occurrence, fate, and potential toxicological impact, thereby providing a framework for understanding the environmental implications of similar compounds (Munoz et al., 2019).
Safety and Hazards
The safety information available indicates that “3-Fluoro-4-(3-methylbutanamido)benzoic acid” has some hazards associated with it. The GHS Pictograms indicate a GHS07 signal word warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-fluoro-4-(3-methylbutanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-7(2)5-11(15)14-10-4-3-8(12(16)17)6-9(10)13/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQDZTPVDSAQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1441381.png)




![2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1441388.png)


![(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1441393.png)


![Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester](/img/structure/B1441400.png)

![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}azepane](/img/structure/B1441403.png)